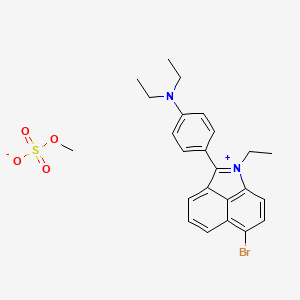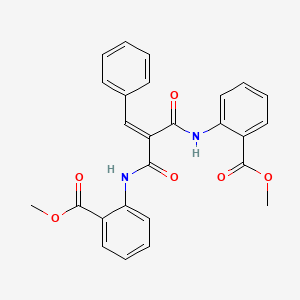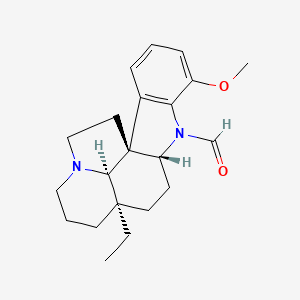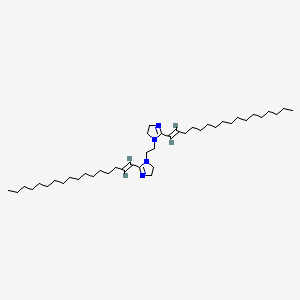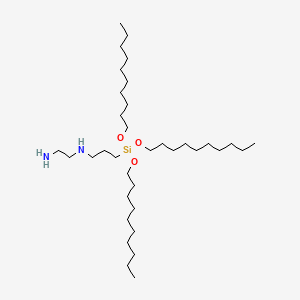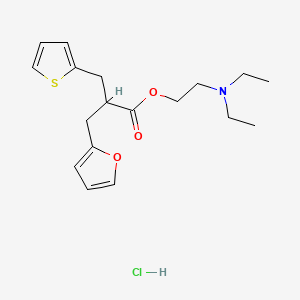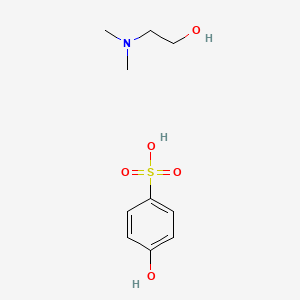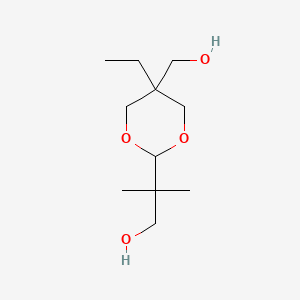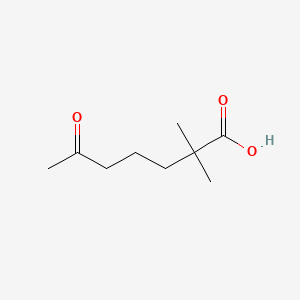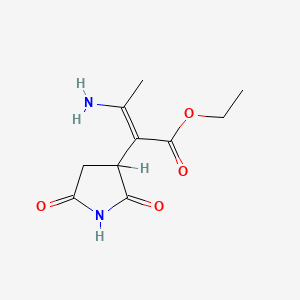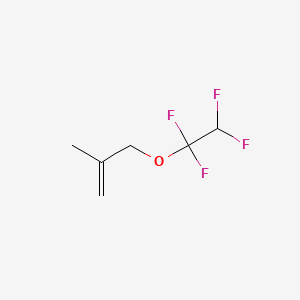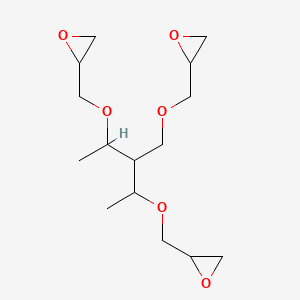
2,4-(Oxiranylmethoxy)-3-((oxiranylmethoxy)methyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is widely recognized for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications across different fields.
準備方法
Synthetic Routes and Reaction Conditions
β-cyclodextrin is synthesized through the enzymatic conversion of starch. The enzyme cycloglycosyltransferase (CGTase), obtained from microorganisms such as Bacillus circulans, Paenibacillus macerans, or recombinant Bacillus licheniformis strain SJ1608, acts on partially hydrolyzed starch to produce β-cyclodextrin . The reaction typically occurs under controlled conditions of temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of β-cyclodextrin involves large-scale fermentation processes using the aforementioned microorganisms. The process includes steps such as fermentation, enzyme treatment, purification, and crystallization to obtain high-purity β-cyclodextrin suitable for various applications .
化学反応の分析
Types of Reactions
β-cyclodextrin undergoes several types of chemical reactions, including:
Oxidation: β-cyclodextrin can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the functional groups on β-cyclodextrin.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, enhancing its inclusion complex formation capabilities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include various β-cyclodextrin derivatives with enhanced solubility, stability, and complexation abilities. These derivatives are tailored for specific applications in pharmaceuticals, food, and cosmetics.
科学的研究の応用
β-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, facilitating studies on molecular recognition and self-assembly.
Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug stability and control release rates.
Industry: Applied in the food industry as a stabilizer and flavor enhancer, and in cosmetics for its ability to encapsulate active ingredients and improve product stability
作用機序
The mechanism by which β-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of β-cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique structure allows β-cyclodextrin to enhance the solubility, stability, and bioavailability of guest molecules .
類似化合物との比較
Similar Compounds
Similar compounds to β-cyclodextrin include α-cyclodextrin and γ-cyclodextrin, which consist of six and eight D-glucopyranosyl units, respectively .
Comparison
α-Cyclodextrin: Has a smaller cavity size compared to β-cyclodextrin, making it suitable for smaller guest molecules.
γ-Cyclodextrin: Has a larger cavity size, accommodating larger guest molecules but with lower complexation efficiency compared to β-cyclodextrin.
β-cyclodextrin is unique in its balance of cavity size and complexation efficiency, making it the most versatile among the cyclodextrins for a wide range of applications .
特性
CAS番号 |
83487-97-2 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC名 |
2-[[3-(oxiran-2-ylmethoxy)-2-[1-(oxiran-2-ylmethoxy)ethyl]butoxy]methyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1-10(17-4-13-7-20-13)15(9-16-3-12-6-19-12)11(2)18-5-14-8-21-14/h10-15H,3-9H2,1-2H3 |
InChIキー |
LUBVNKVHXJEUGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(COCC1CO1)C(C)OCC2CO2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
